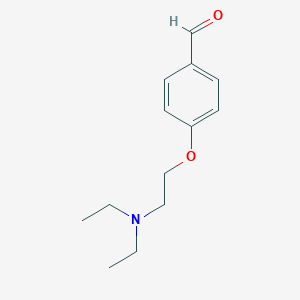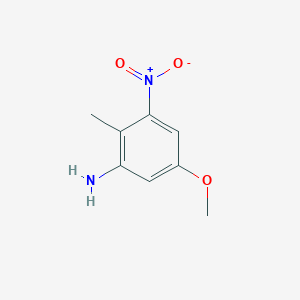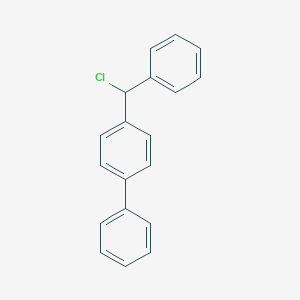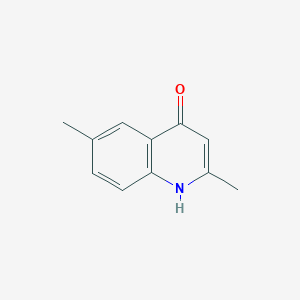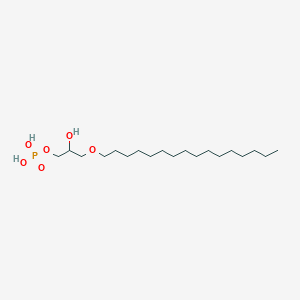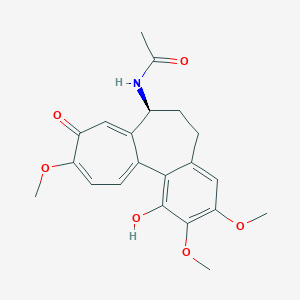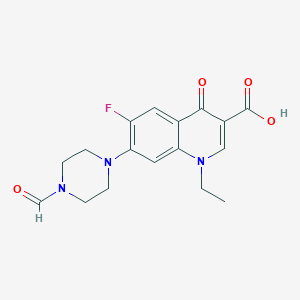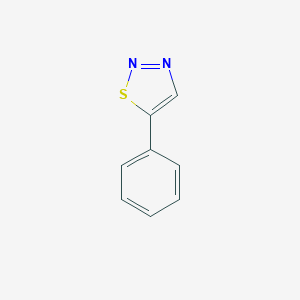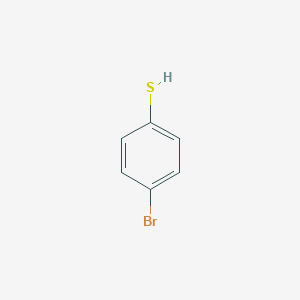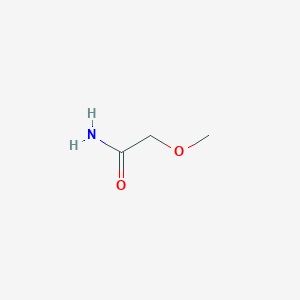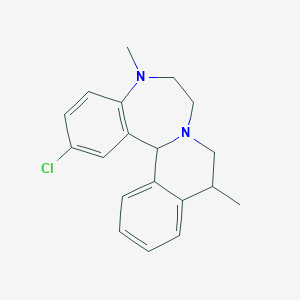
1-Bromophenanthrene
Descripción general
Descripción
1-Bromophenanthrene is a chemical compound with the molecular formula C14H9Br . It is an important reagent used in the synthesis of heteroaryl compounds for organic light-emitting devices .
Synthesis Analysis
The synthesis of 1-Bromophenanthrene can be achieved through the bromination of phenanthrene . The phenanthrene bromide product mixture obtained from this process can be converted to chromatographically separable methoxy products with a CuI catalyzed methoxylation reaction .Molecular Structure Analysis
The molecular structure of 1-Bromophenanthrene consists of a phenanthrene core with a bromine atom attached . The average mass of the molecule is 257.125 Da and the monoisotopic mass is 255.988754 Da .Chemical Reactions Analysis
1-Bromophenanthrene can participate in various reactions. For instance, it can be used as a reagent in the synthesis of heteroaryl compounds for organic light-emitting devices . It can also be used in the Friedel-Crafts reaction and the Diels-Alder reaction .Physical And Chemical Properties Analysis
1-Bromophenanthrene has a molecular formula of C14H9Br, an average mass of 257.125 Da, and a monoisotopic mass of 255.988754 Da .Aplicaciones Científicas De Investigación
Organic Synthesis
1-Bromophenanthrene: is a versatile halogenated organic compound used as a reagent in various reactions. It’s particularly useful in Friedel-Crafts reactions , where it can act as an electrophile to introduce phenanthryl groups into other molecules . Additionally, it’s employed in Diels-Alder reactions as a dienophile due to its electron-deficient nature, allowing for the synthesis of complex polycyclic structures .
Precursor for Heterocyclic Compounds
This compound serves as a precursor for synthesizing various heterocyclic compounds. For instance, it’s used to create 9-bromoanthracene , 9-bromophenanthroline , and 9-bromophenanthridine . These derivatives are valuable for further chemical transformations and have applications in materials science and pharmaceutical research.
Building Block for N-heterocyclic-carbene Complexes
1-Bromophenanthrene: can be utilized as a building block in the synthesis of N-heterocyclic-carbene (NHC) complexes . This is achieved via Suzuki−Miyaura cross-coupling reactions with aryl boronic acids . NHC complexes have gained attention for their catalytic properties and potential use in medicinal chemistry.
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-ring structure.
Mode of Action
They can also be used as building blocks in the synthesis of N-heterocyclic-carbene complexes via Suzuki−Miyaura cross-coupling reaction with aryl boronic acids .
Propiedades
IUPAC Name |
1-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJXEFKYMBTAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552850 | |
| Record name | 1-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromophenanthrene | |
CAS RN |
51958-51-1 | |
| Record name | 1-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a convenient preparation method for 1-Bromophenanthrene?
A1: While the provided abstract [] does not delve into the specific applications of 1-Bromophenanthrene, it highlights the importance of a "convenient preparation." This suggests that 1-Bromophenanthrene likely serves as a valuable building block or intermediate in various chemical syntheses. A convenient preparation method would facilitate easier access to this compound, potentially leading to advancements in research areas that rely on its use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

